molecular formula C17H13N3O4S B2787356 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide CAS No. 922090-49-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2787356
CAS No.: 922090-49-1
M. Wt: 355.37
InChI Key: IQKFEZWMXYINMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a benzo[d][1,3]dioxol group and at position 2 with a 2-(methylthio)benzamide moiety. The benzo[d][1,3]dioxol group (a methylenedioxyphenyl derivative) is known for enhancing metabolic stability and binding affinity in drug design, while the methylthio group may influence lipophilicity and electronic properties .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-25-14-5-3-2-4-11(14)15(21)18-17-20-19-16(24-17)10-6-7-12-13(8-10)23-9-22-12/h2-8H,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKFEZWMXYINMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide typically involves multiple steps One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the oxadiazole ring through cyclization reactionsSpecific reaction conditions often include the use of catalysts such as palladium and reagents like acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide or benzo[d][1,3]dioxole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or benzo[d][1,3]dioxole rings .

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The oxadiazole ring and benzo[d][1,3]dioxole moiety are crucial for its biological activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Physical and Spectral Properties

Compound Core Structure Key Substituents Melting Point (°C) IR (C=O stretch, cm⁻¹) Reference
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxol, 2-(methylthio) N/A N/A -
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl, sulfamoyl N/A N/A
Compound 6 Thiadiazol-2-ylidene Isoxazol-5-yl, benzamide 160 1606
Compound 8a Thiadiazol-2-ylidene Acetylpyridinyl, benzamide 290 1679

Key Findings and Implications

  • Structural Flexibility : The 1,3,4-oxadiazole core allows diverse substitutions (e.g., benzo[d][1,3]dioxol, sulfamoyl, furan), enabling tailored electronic and steric properties.
  • Bioactivity Correlations : Sulfamoyl and furan groups (LMM5, LMM11) enhance antifungal activity, suggesting that the target compound’s methylthio group may offer unique pharmacokinetic advantages.
  • Synthetic Routes : Most analogues (e.g., benzimidazoles, thiadiazoles) require multi-step synthesis under reflux, while oxadiazoles like LMM5/LMM11 are commercially available, indicating scalable production methods .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer and antioxidant properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring. This combination is known to enhance biological activity through various mechanisms. The molecular formula is C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S with a molecular weight of 345.37 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate oxadiazole precursors. Various methods have been reported in literature, including microwave-assisted synthesis, which improves yield and reduces reaction time.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties exhibit notable cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated against several cancer cell lines using the MTS assay, revealing IC50 values in the range of 5 to 15 µM, indicating strong anticancer potential compared to standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action : Flow cytometry analyses indicated that treatment with this compound leads to cell cycle arrest at the G2/M phase in Hep3B liver cancer cells. This suggests that it may inhibit key regulatory proteins involved in cell cycle progression .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay:

  • DPPH Assay Results : The compound showed significant antioxidant activity with an IC50 value comparable to Trolox, a standard antioxidant. This suggests it may mitigate oxidative stress in biological systems .

Case Studies and Comparative Analysis

A comparative analysis of similar compounds reveals that those containing both benzodioxole and oxadiazole moieties often exhibit enhanced biological activities. For example:

CompoundStructureIC50 (µM)Activity Type
Compound ABenzodioxole + Oxadiazole10Anticancer
Compound BBenzodioxole + Thiazole20Antioxidant
This compoundBenzodioxole + Oxadiazole8Anticancer & Antioxidant

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and oxadiazole precursors. Key steps include:
  • Cyclocondensation : Formation of the oxadiazole ring under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Amide Coupling : Reaction of the oxadiazole intermediate with 2-(methylthio)benzoyl chloride in solvents like DMF or DCM, using triethylamine as a base to neutralize HCl .
  • Critical Parameters :
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How can researchers characterize the compound and verify its purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C) : Confirm structural integrity by identifying peaks for the benzo[d][1,3]dioxole (δ 6.8–7.2 ppm), oxadiazole (δ 8.1–8.5 ppm), and methylthio groups (δ 2.5 ppm) .
  • HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (70:30); retention time ~8.2 minutes .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular weight (e.g., [M+H]⁺ at m/z 398.3) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies (e.g., anticancer efficacy in vitro vs. in vivo) be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or pharmacokinetic limitations. Strategies include:
  • Dose Optimization : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .
  • Metabolic Stability Testing : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain reduced in vivo activity .
  • Formulation Adjustments : Improve bioavailability via liposomal encapsulation or PEGylation .

Q. What experimental designs are recommended to evaluate the compound’s mechanism of action in cancer pathways?

  • Methodological Answer : A tiered approach is advised:
  • Biochemical Assays : Measure caspase-3/7 activation (apoptosis) and ROS generation (oxidative stress) in treated cells .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., PARP-1 or tubulin) using AutoDock Vina; validate with SPR (surface plasmon resonance) .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics:
  • Docking : Use Schrödinger Suite to model binding to EGFR (PDB ID: 1M17); prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • QSAR Models : Train on analogs with known IC₅₀ values to predict activity against new targets .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies?

  • Methodological Answer : Solubility challenges stem from the hydrophobic oxadiazole and benzamide moieties. Solutions include:
  • Co-solvent Systems : Use DMSO/PBS (10:90) for in vitro work .
  • Salt Formation : React with HCl to form a hydrochloride salt, improving solubility by 3-fold .
  • Prodrug Design : Introduce phosphate esters at the benzamide group, cleaved in vivo by phosphatases .

Q. How can structure-activity relationship (SAR) studies guide structural modifications?

  • Methodological Answer : Focus on key moieties:
  • Oxadiazole Ring : Replace with 1,3,4-thiadiazole to enhance electron-withdrawing effects .
  • Methylthio Group : Substitute with sulfonamide (-SO₂NH₂) to improve hydrogen bonding with targets .
  • Benzo[d][1,3]dioxole : Fluorinate the aromatic ring to boost metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.